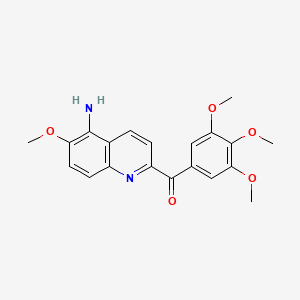
Unii-QM5ysf1QO1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
P2045 is a synthetic peptide analog of somatostatin, a neuropeptide that regulates the endocrine system and affects neurotransmission and cell proliferation. P2045 is specifically designed to bind with high affinity to somatostatin receptor subtype 2 (SSTR2), which is upregulated in various types of tumors, including pancreatic and lung cancers .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
P2045 is synthesized using solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. The peptide sequence of P2045 includes a chelating sequence that forms stable complexes with metal radioisotopes and an SSTR-binding pharmacophore—the Tyr-D-Trp-Lys-Thr peptide sequence .
Industrial Production Methods
The industrial production of P2045 involves large-scale SPPS, followed by purification using high-performance liquid chromatography (HPLC). The purified peptide is then lyophilized to obtain the final product. For therapeutic applications, P2045 is labeled with radioisotopes such as rhenium-188 or technetium-99 .
Analyse Chemischer Reaktionen
Types of Reactions
P2045 undergoes several types of chemical reactions, including:
Binding Affinity: P2045 binds with high affinity to SSTR2, which is essential for its targeted therapeutic effects.
Common Reagents and Conditions
Rhenium-188: Used for therapeutic labeling of P2045, providing high-energy beta radiation for targeted radiotherapy.
Technetium-99: Used for diagnostic imaging, providing gamma radiation suitable for imaging applications.
Major Products Formed
188 Re-P2045 (Tozaride): A therapeutic compound delivering cytotoxic beta radiation to target tumor cells.
99m Tc-P2045: An imaging agent used for diagnostic purposes.
Wissenschaftliche Forschungsanwendungen
P2045 hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:
Krebstherapie: P2045 wird in der gezielten Strahlentherapie zur Behandlung von Tumoren eingesetzt, die SSTR2 überexprimieren, wie z. B. Bauchspeicheldrüsen- und Lungenkrebs
Diagnostische Bildgebung: P2045, das mit Technetium-99 markiert ist, wird zur Bildgebung von Tumoren verwendet, wodurch eine präzise Lokalisierung und Überwachung des Krebsfortschritts ermöglicht wird.
Endokrine Forschung: Die Fähigkeit von P2045, an Somatostatin-Rezeptoren zu binden, macht es zu einem wertvollen Werkzeug für die Untersuchung des endokrinen Systems und seiner Regulation.
Wirkmechanismus
P2045 übt seine Wirkung aus, indem es mit hoher Affinität an SSTR2 bindet, das in bestimmten Tumoren überexprimiert wird. Nach der Bindung liefert P2045 (bei Markierung mit Rhenium-188) zytotoxische Strahlung direkt an die Tumorzellen, was zum Zelltod führt. Dieser gezielte Ansatz minimiert Schäden an umliegenden gesundem Gewebe . Zu den beteiligten molekularen Zielstrukturen gehören die G-Protein-gekoppelten Somatostatin-Rezeptoren, insbesondere SSTR2 .
Wirkmechanismus
P2045 exerts its effects by binding with high affinity to SSTR2, which is overexpressed in certain tumors. Upon binding, P2045 delivers cytotoxic radiation (when labeled with rhenium-188) directly to the tumor cells, causing cell death. This targeted approach minimizes damage to surrounding healthy tissues . The molecular targets involved include the G-protein-coupled somatostatin receptors, particularly SSTR2 .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Octreotid: Ein weiteres Somatostatin-Analogon, das zur Behandlung von neuroendokrinen Tumoren eingesetzt wird.
Lanreotid: Ein langwirksames Somatostatin-Analogon, das für ähnliche therapeutische Zwecke eingesetzt wird.
Einzigartigkeit von P2045
P2045 ist aufgrund seiner hohen Affinität zu SSTR2 und seiner Fähigkeit, stabile Komplexe mit Metallradioisotopen zu bilden, einzigartig und macht es für therapeutische und diagnostische Anwendungen gleichermaßen hochwirksam . Im Gegensatz zu anderen Somatostatin-Analoga ist P2045 speziell für die Radioisotopenbindung optimiert, wodurch seine Wirksamkeit in der gezielten Strahlentherapie und Bildgebung verstärkt wird .
Eigenschaften
CAS-Nummer |
259746-53-7 |
|---|---|
Molekularformel |
C68H91N15O17S2 |
Molekulargewicht |
1454.7 g/mol |
IUPAC-Name |
(2S)-2-[[(2S,3R)-2-[[(2R)-2-[[(2S)-2-[[(6S,9S,12S,15S,18R,21S,24S)-15-(4-aminobutyl)-9-benzyl-12-[(1R)-1-hydroxyethyl]-21-[(4-hydroxyphenyl)methyl]-18-(1H-indol-3-ylmethyl)-24-(methylamino)-3,8,11,14,17,20,23-heptaoxo-1-thia-4,7,10,13,16,19,22-heptazacyclohexacosane-6-carbonyl]amino]-3-(4-aminophenyl)propanoyl]amino]-3-sulfanylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C68H91N15O17S2/c1-36(85)56-66(97)78-50(27-38-11-5-4-6-12-38)61(92)79-52(64(95)76-49(28-39-16-20-42(70)21-17-39)62(93)81-54(34-101)65(96)83-57(37(2)86)67(98)80-53(33-84)68(99)100)32-73-55(88)35-102-26-24-46(71-3)58(89)75-48(29-40-18-22-43(87)23-19-40)60(91)77-51(30-41-31-72-45-14-8-7-13-44(41)45)63(94)74-47(59(90)82-56)15-9-10-25-69/h4-8,11-14,16-23,31,36-37,46-54,56-57,71-72,84-87,101H,9-10,15,24-30,32-35,69-70H2,1-3H3,(H,73,88)(H,74,94)(H,75,89)(H,76,95)(H,77,91)(H,78,97)(H,79,92)(H,80,98)(H,81,93)(H,82,90)(H,83,96)(H,99,100)/t36-,37-,46+,47+,48+,49+,50+,51-,52+,53+,54+,56+,57+/m1/s1 |
InChI-Schlüssel |
XHSSOIYLVICPLQ-HXGXKZBXSA-N |
Isomerische SMILES |
C[C@H]([C@H]1C(=O)N[C@H](C(=O)N[C@@H](CNC(=O)CSCC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC)C(=O)N[C@@H](CC5=CC=C(C=C5)N)C(=O)N[C@@H](CS)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CO)C(=O)O)CC6=CC=CC=C6)O |
Kanonische SMILES |
CC(C1C(=O)NC(C(=O)NC(CNC(=O)CSCCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC)C(=O)NC(CC5=CC=C(C=C5)N)C(=O)NC(CS)C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)O)CC6=CC=CC=C6)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-[(Z)-(4a,9-dihydroxy-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ylidene)hydrazinylidene]-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol;dihydrochloride](/img/structure/B10752791.png)

![(1S,2S,13R)-22-(cyclopropylmethyl)-11,14-dioxa-22-azaheptacyclo[13.9.1.01,13.02,21.04,12.05,10.019,25]pentacosa-4(12),5,7,9,15,17,19(25)-heptaene-2,16-diol](/img/structure/B10752807.png)
![(S)-2-(tert-Butoxy)-2-(7-(4-chlorophenyl)-5-methyl-2-(1-methyl-3-(1-(oxetan-3-yl)piperidin-4-yl)-1H-indazol-5-yl)benzo[d]thiazol-6-yl)acetic acid](/img/structure/B10752815.png)
![7-Fluoro-3-[(2-Fluoro-4-Iodophenyl)amino]-N-{[(2s)-2-Hydroxypropyl]oxy}furo[3,2-C]pyridine-2-Carboxamide](/img/structure/B10752837.png)
![2-(hydroxymethyl)-6-[[3,4,5-trihydroxy-6-[[(2S)-5-hydroxy-2-(hydroxymethyl)-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-10-yl]oxy]oxan-2-yl]methoxy]oxane-3,4,5-triol](/img/structure/B10752841.png)

![propan-2-yl (2S)-2-[[(2S)-2-[(2S,3S)-2-[[(2R)-2-amino-3-sulfanylpropyl]amino]-3-methylpentoxy]-3-phenylpropanoyl]amino]-4-methylsulfonylbutanoate](/img/structure/B10752848.png)

![N-[2-[1-(2-bicyclo[2.2.1]hept-5-enylmethylcarbamoylsulfamoyl)piperidin-4-yl]ethyl]-2-methoxypyridine-3-carboxamide](/img/structure/B10752860.png)

![6-[(Z)-hydrazinylidenemethyl]-2-oxo-5-pyridin-4-yl-1H-pyridine-3-carbonitrile](/img/structure/B10752878.png)
![7-Fluoro-3-[(2-fluoro-4-iodophenyl)amino]furo[3,2-c]pyridine-2-carboxylic acid N-[((S)-2-hydroxypropyl)oxy]amide](/img/structure/B10752880.png)
![(2S,3S)-2-[4-[4-[(2R)-2,3-dihydroxypropoxy]phenyl]-2,5-dioxoimidazolidin-1-yl]-N-(2-fluoro-4-iodophenyl)-3-phenylbutanamide](/img/structure/B10752887.png)
